

# Allyl Octanoate: A Standard for Accurate Flavor Profiling

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## Compound of Interest

Compound Name: Allyl octanoate

Cat. No.: B1584829

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Allyl octanoate** is a key aroma compound valued for its characteristic sweet, fruity, and pineapple-like flavor profile.[1] In the flavor and fragrance industry, it is a widely used ingredient to impart these notes to a variety of products, including beverages, confectionery, and baked goods.[1] Its well-defined chemical properties and distinct sensory perception make it an excellent external or internal standard for the qualitative and quantitative analysis of flavor profiles in complex food and beverage matrices. These application notes provide detailed protocols for the use of **allyl octanoate** as a standard in flavor profiling, utilizing gas chromatography-mass spectrometry (GC-MS), along with information on its sensory properties and the underlying biological pathways for its perception.

## Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **allyl octanoate** is essential for its effective use as a standard.

Property	Value	Reference
Synonyms	Allyl caprylate, 2-Propenyl octanoate	The Good Scents Company
CAS Number	4230-97-1	The Good Scents Company
Molecular Formula	C11H20O2	The Good Scents Company
Molecular Weight	184.28 g/mol	The Good Scents Company
Appearance	Colorless to pale yellow liquid	LookChem
Odor Profile	Fruity, pineapple, sweet, waxy, green, tropical	[2]
Taste Profile	Fatty, fruity, pineapple, tropical-like at 10 ppm	[2]
Boiling Point	222 °C	ChemBK
Flash Point	78.89 °C	[2]
Specific Gravity	0.872 - 0.880 @ 25°C	[2]
Refractive Index	1.432 - 1.434 @ 20°C	[2]
Solubility	Insoluble in water; soluble in alcohol, ether, and non-volatile oils.	[1]

## Quantitative Data for Flavor Profiling

The use of **allyl octanoate** as a standard requires precise quantitative data for calibration and comparison.

Parameter	Value	Matrix	Reference
Taste Threshold	10.00 ppm	Water	[2]
Recommended Usage Level	1.7 ppm	Non-alcoholic beverages	[2]
Recommended Usage Level	3.3 ppm	Frozen dairy	[2]
Recommended Usage Level	4.0 ppm	Baked goods	The Good Scents Company
Retention Index (DB-5ms)	1278	-	ResearchGate

## Experimental Protocols

### Protocol 1: Quantitative Analysis of Allyl Octanoate in a Beverage Matrix using GC-MS

This protocol details the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of **allyl octanoate** in a beverage sample. A stable isotope dilution analysis approach is recommended for highest accuracy.

#### 1. Materials and Reagents:

- **Allyl octanoate** standard ( $\geq 99\%$  purity)
- Internal Standard: Deuterated **allyl octanoate** (e.g., **allyl octanoate-d5**) or a suitable non-interfering ester with similar chemical properties.
- Solvents: Dichloromethane (DCM), Hexane (GC grade)
- Anhydrous Sodium Sulfate
- Sample: Beverage to be analyzed
- Glassware: Volumetric flasks, pipettes, separatory funnel, GC vials with inserts

## 2. Sample Preparation (Liquid-Liquid Extraction):

- Spike a known volume of the beverage sample (e.g., 10 mL) with a known concentration of the internal standard.
- Add 5 mL of dichloromethane to the sample in a separatory funnel.
- Shake vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic phase.
- Allow the layers to separate for 5 minutes.
- Collect the lower organic layer (DCM) into a clean flask.
- Repeat the extraction with a fresh 5 mL portion of DCM.
- Combine the organic extracts.
- Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the final extract to a GC vial for analysis.

## 3. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977B or equivalent
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250°C
- Injection Volume: 1  $\mu$ L (splitless mode for trace analysis)

- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 2 minutes
  - Ramp: 10°C/min to 250°C
  - Hold: 5 minutes at 250°C
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C (Electron Impact ionization)
- Electron Energy: 70 eV
- Mass Range: m/z 40-300
- Solvent Delay: 3 minutes

#### 4. Data Analysis:

- Identify the peaks for **allyl octanoate** and the internal standard based on their retention times and mass spectra.
- Create a calibration curve by analyzing a series of standards with known concentrations of **allyl octanoate** and a fixed concentration of the internal standard.
- Quantify the amount of **allyl octanoate** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Protocol 2: Sensory Evaluation - Determination of Flavor Threshold

This protocol outlines a method for determining the sensory detection threshold of **allyl octanoate** in a specific matrix (e.g., water or a model beverage) using a trained sensory panel.

#### 1. Materials:

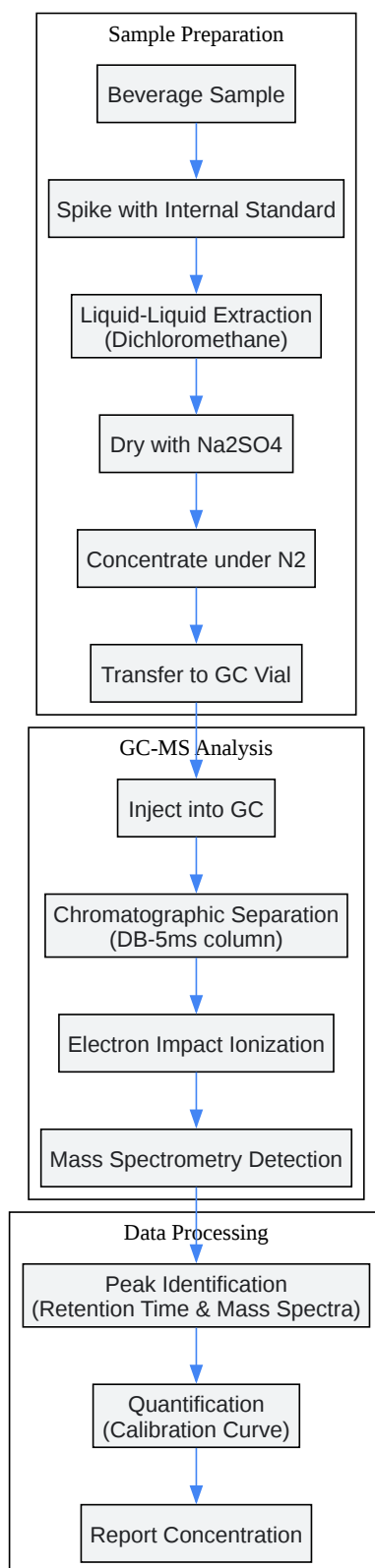
- **Allyl octanoate** standard (≥99% purity)

- Odor-free water or the desired beverage base
- Glassware: Volumetric flasks, pipettes, coded tasting glasses
- Sensory panel of at least 10 trained assessors

## 2. Procedure (Ascending Forced-Choice Method):

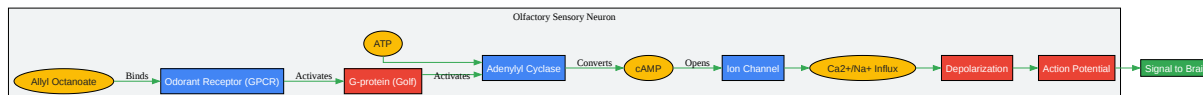
- Prepare a stock solution of **allyl octanoate** in ethanol.
- Prepare a series of dilutions of the stock solution in the test matrix, with concentrations increasing in a geometric series (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 ppm).
- For each concentration level, present each panelist with three samples: two are blanks (the matrix alone) and one contains the **allyl octanoate** dilution. The order of presentation should be randomized.
- Instruct panelists to identify the "odd" sample.
- The individual threshold is the lowest concentration at which the panelist can correctly identify the odd sample.
- The group threshold is calculated as the geometric mean of the individual thresholds.

## Visualizations



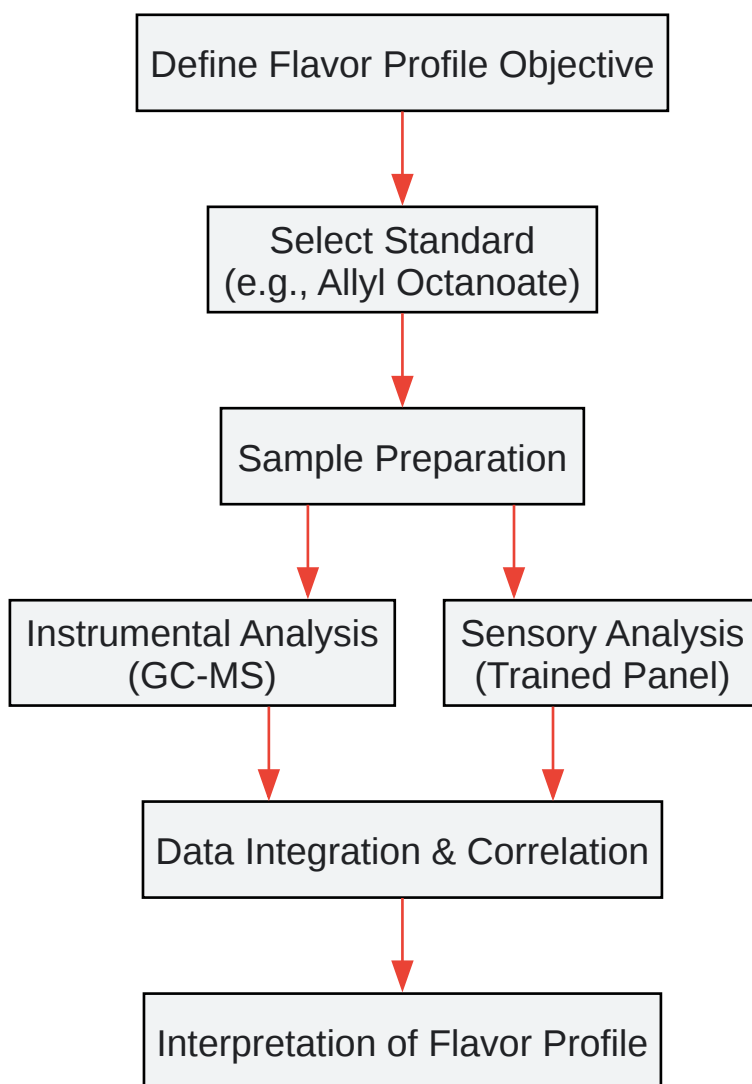
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Caption: Workflow for GC-MS analysis of **allyl octanoate**.



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Caption: Olfactory signaling pathway for ester perception.





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Caption: Logical workflow for flavor profiling.

## Conclusion

**Allyl octanoate** serves as a robust and reliable standard for the profiling of fruity and tropical flavors in a wide range of applications. Its distinct chemical and sensory characteristics, coupled with well-established analytical methodologies like GC-MS, enable researchers and scientists to achieve accurate and reproducible results. The protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of **allyl octanoate** in flavor analysis, contributing to a deeper understanding of flavor chemistry and perception.

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## References

- 1. Allyl Octanoate – Premium Aroma Chemical For Fruity Flavors & Fragrance Applications [chemicalbull.com]
- 2. allyl octanoate, 4230-97-1 [thegoodscentscompany.com]
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